molecular formula C13H18INO2 B13080129 tert-Butyl 2-(iodomethyl)benzylcarbamate

tert-Butyl 2-(iodomethyl)benzylcarbamate

Cat. No.: B13080129
M. Wt: 347.19 g/mol
InChI Key: OPEZNSMAGCQRRT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(iodomethyl)benzylcarbamate: is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and a benzylcarbamate moiety. It is commonly used in organic synthesis and research due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)benzylcarbamate typically involves the reaction of 2-(iodomethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(iodomethyl)benzylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted benzylcarbamates.
  • Oxidation reactions produce benzylcarbamate derivatives with carbonyl functionalities.
  • Reduction reactions result in methyl-substituted benzylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(iodomethyl)benzylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates .

Biology and Medicine: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(iodomethyl)benzylcarbamate involves its ability to act as a precursor for various functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is harnessed in the synthesis of complex molecules and intermediates .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(iodomethyl)benzylcarbamate is unique due to the presence of the iodomethyl group at the 2-position, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[[2-(iodomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

OPEZNSMAGCQRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CI

Origin of Product

United States

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